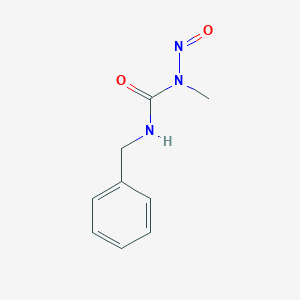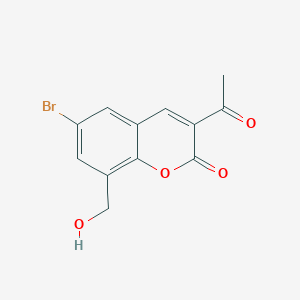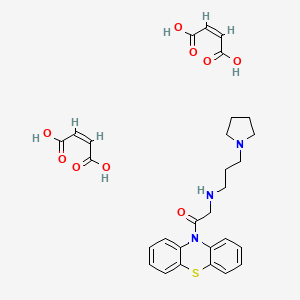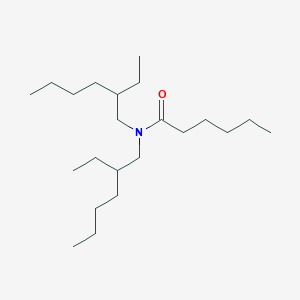![molecular formula C12H14ClNO2 B14318820 Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate CAS No. 112547-79-2](/img/structure/B14318820.png)
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound is characterized by the presence of a chloro group and a dimethylphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate typically involves the reaction of 2,6-dimethylaniline with ethyl chloroacetate in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-dimethylaniline and ethyl alcohol.
Reduction: Ethyl (2Z)-amino[(2,6-dimethylphenyl)imino]acetate.
Applications De Recherche Scientifique
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate involves its interaction with specific molecular targets. The chloro group and the imine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2Z)-[(4-methoxyphenyl)imino]acetate
- Ethyl (2Z)-[(4-nitrophenyl)imino]acetate
- Ethyl (2Z)-[(4-chlorophenyl)imino]acetate
Uniqueness
Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate is unique due to the presence of the 2,6-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
Propriétés
Numéro CAS |
112547-79-2 |
|---|---|
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
ethyl 2-chloro-2-(2,6-dimethylphenyl)iminoacetate |
InChI |
InChI=1S/C12H14ClNO2/c1-4-16-12(15)11(13)14-10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 |
Clé InChI |
DBLUXIFODOSYLH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NC1=C(C=CC=C1C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Chloro(4-methylphenyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14318740.png)




![[(4-Phenylbuta-1,3-dien-1-yl)selanyl]benzene](/img/structure/B14318760.png)



![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)

![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)

